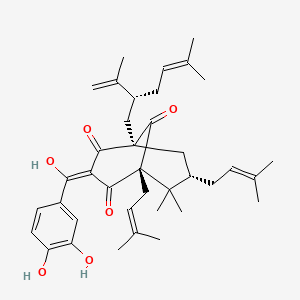

Guttiferone E

Description

Structure

3D Structure

Properties

Molecular Formula |

C38H50O6 |

|---|---|

Molecular Weight |

602.8 g/mol |

IUPAC Name |

(1R,3E,5S,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione |

InChI |

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/b32-31+/t27-,28+,37+,38-/m1/s1 |

InChI Key |

DTTONLKLWRTCAB-OLPCVCRBSA-N |

SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C |

Isomeric SMILES |

CC(=CC[C@H]1C[C@]2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)[C@](C2=O)(C1(C)C)CC=C(C)C)C[C@@H](CC=C(C)C)C(=C)C)C |

Canonical SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C |

Synonyms |

guttiferone E |

Origin of Product |

United States |

Natural Occurrence and Isolation of Guttiferone E

Botanical Sources and Geographic Distribution

Guttiferone E and related benzophenones are primarily found in specific plant families, most notably the Clusiaceae family. Its presence has also been confirmed in Brazilian red propolis, a resinous substance produced by honeybees from the exudates of particular plants.

The Clusiaceae (or Guttiferae) family, comprising about 40 genera and over 1,000 species, is the principal source of this compound. thieme-connect.comnih.gov These plants are mainly distributed in tropical regions of Asia, Africa, and the Americas. nih.gov Within this family, the Garcinia and Symphonia genera are particularly rich sources of polyprenylated benzophenones. nih.govresearchgate.net

Guttiferones are commonly found in various parts of these plants, including the bark, stem, leaves, and fruits. researchgate.net Specific species identified as sources of guttiferones include Garcinia xanthochymus, Garcinia macrophylla, Garcinia pyrifera, Garcinia humilis, and Garcinia griffithii. rhhz.net this compound, specifically, has been isolated from Garcinia punctata and Symphonia globulifera. uni-freiburg.de Symphonia globulifera, a tree broadly distributed across the Neotropics and equatorial Africa, is a well-documented source of various guttiferones and other polycyclic polyprenylated acylphloroglucinols. thieme-connect.comnih.govmdpi.com

Table 1: Selected Species from the Clusiaceae Family Containing Guttiferones

| Genus | Species | Plant Part | Specific Guttiferone(s) |

|---|---|---|---|

| Garcinia | G. macrophylla | Twigs | Guttiferone A, Guttiferone G rhhz.net |

| G. xanthochymus | Fruits | Guttiferone H rhhz.net | |

| G. pyrifera | Fruits | This compound rhhz.net | |

| G. humilis | Bark, Stem | Guttiferone I rhhz.net | |

| G. griffithii | Stem Bark | Guttiferone I rhhz.net | |

| G. punctata | Not specified | This compound uni-freiburg.de | |

| Symphonia | S. globulifera | Seed shells, Renewable parts | Guttiferone A, this compound rhhz.netnih.govnih.gov |

This compound is a significant bioactive constituent of Brazilian red propolis, a resinous hive product produced by Apis mellifera bees. nih.govnih.govthieme-connect.comnih.gov This unique type of propolis is found predominantly in the mangrove ecosystems of northeastern Brazil, with production sites noted in locations such as Canavieiras, Bahia. nih.govmdpi.comresearchgate.net

The chemical composition of Brazilian red propolis is complex and derives from at least two distinct botanical sources. nih.govmdpi.com The primary source is the resinous exudate of Dalbergia ecastaphyllum, a plant from the Fabaceae family. nih.govnih.govmdpi.com This plant contributes isoflavonoids and other phenolic compounds to the propolis. nih.govmdpi.com However, the presence of polyprenylated benzophenones, including this compound and Oblongifolin B, was traced to a second botanical source: Symphonia globulifera (Clusiaceae). nih.govmdpi.comresearchgate.net Bees collect resin from S. globulifera, which is rich in these compounds, leading to their incorporation into the red propolis. nih.govmdpi.com This dual botanical origin gives Brazilian red propolis its distinctive chemical profile. mdpi.com

Beyond the more common sources, this compound has also been identified in other genera within the Clusiaceae family. The genus Allanblackia, found in tropical Africa, is another source of these compounds. tandfonline.comnih.gov Specifically, unrefined seed oil from Allanblackia species has been reported to contain both this compound and Guttiferone F. mdpi.com Phytochemical studies of the stem bark and fruits of Allanblackia gabonensis have led to the isolation of various benzophenones and other secondary metabolites, confirming it as a botanical source for this class of compounds. rhhz.nettandfonline.comajpps.org

Extraction and Purification Methodologies

The isolation of this compound from its natural sources requires sophisticated phytochemical techniques due to the complexity of the extracts and the presence of structurally similar compounds.

Polyprenylated acylphloroglucinols, the class to which this compound belongs, are typically isolated using a combination of extraction and chromatographic methods. The initial step usually involves the extraction of the plant material (e.g., fruits, bark, or leaves) or raw propolis with organic solvents. nih.govmdpi.commdpi.com

Chromatography is essential for separating the target compounds from the crude extract. Techniques commonly employed include:

Column Chromatography: Often used as an initial purification step to separate the extract into fractions based on polarity. periodikos.com.brmdpi.com

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for both analytical quantification and preparative isolation of specific compounds. nih.gov An effective HPLC system has been developed that achieves baseline separation of the isomers this compound and Xanthochymol (B1232506). nih.gov

High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb sample components. It has been successfully used to isolate this compound from its isomer. nih.gov

Centrifugal Partition Chromatography (CPC): Another liquid-liquid chromatography technique that has proven to be a fast, reliable, and scalable method for isolating guttiferones from Symphonia globulifera extracts. nih.govresearchgate.net This methodology is considered extendable to the isolation of various polycyclic polyprenylated acylphloroglucinols. nih.gov

From Brazilian Red Propolis: The extraction of this compound from Brazilian red propolis begins with the preparation of a hydroalcoholic extract. A common procedure involves dynamic maceration of the raw propolis with a 70% ethanol solution. mdpi.com The resulting extract is then concentrated under vacuum and lyophilized to yield a dry powder. mdpi.com This crude extract is then subjected to further fractionation, typically using column chromatography, to separate it into fractions with varying chemical profiles. periodikos.com.br this compound is then isolated from the enriched fractions using preparative chromatographic techniques. nih.govresearchgate.net

From Plant Material (e.g., Garcinia xanthochymus stem bark): A specific protocol for the separation of this compound and its isomer Xanthochymol from Garcinia xanthochymus has been detailed. nih.gov

Extraction: A crude extract of the plant material is obtained.

HSCCC Purification: The crude extract is first purified by normal High-Speed Counter-Current Chromatography. The selected two-phase solvent system is n-hexane, methanol, and water in a 4:6:1 volume ratio. nih.gov

Refinement with AgNO₃-HSCCC: The separation is refined using HSCCC combined with a silver nitrate (AgNO₃) coordination reaction, which aids in separating the π bond benzophenone (B1666685) isomers. nih.gov

Identification: The final purified monomers are identified and confirmed using HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR). nih.gov

Table 2: Summary of Extraction and Isolation Techniques for this compound

| Source | Initial Extraction Method | Purification/Isolation Techniques | Key Details |

|---|---|---|---|

| Brazilian Red Propolis | Dynamic maceration with 70% hydroalcoholic ethanol solution mdpi.com | Column Chromatography, further preparative chromatography periodikos.com.br | Produces a total extract which is then fractionated for isolation. |

| Garcinia xanthochymus | Not specified | HPLC, High-Speed Counter-Current Chromatography (HSCCC) nih.gov | A specific two-phase solvent system (n-hexane:methanol:water) is used. nih.gov |

| Symphonia globulifera | Not specified | Centrifugal Partition Chromatography (CPC) nih.govresearchgate.net | A two-phase solvent system of cyclohexane (B81311)/ethyl acetate (B1210297)/methanol/water is applied. nih.govresearchgate.net |

Biosynthetic Pathways of Guttiferone E

Proposed Biosynthetic Precursors

The assembly of the core benzophenone (B1666685) skeleton, which forms the foundation of Guttiferone E, utilizes precursors from distinct primary metabolic pathways. The A-ring portion of the molecule originates from the shikimate pathway, while the B-ring is derived from the polyketide pathway. scielo.brredalyc.org

Most polyisoprenylated benzophenones isolated from the genus Clusia have an A-ring devoid of substituents, indicating that they are likely derived from benzoyl-CoA . scielo.brredalyc.org However, this compound is a notable exception, as its A-ring is dihydroxylated. scielo.brresearchgate.netredalyc.org For this reason, the most probable precursor for the A-ring of this compound is protocatechuic acid . scielo.brresearchgate.netredalyc.orgresearchgate.net This precursor undergoes a mechanism analogous to that of benzoyl-CoA, reacting with three units of malonyl-CoA (from the polyketide pathway) to form the benzophenone core. scielo.brnih.gov

This initial condensation reaction leads to the formation of maclurin (B1675891) (2,4,6,3',4'-pentahydroxybenzophenone), a crucial intermediate in the biosynthetic route to this compound. scielo.brresearchgate.netresearchgate.net Maclurin itself has been identified in plant extracts, lending support to its role as a key biosynthetic intermediate. researchgate.net Subsequent enzymatic modifications, specifically polyprenylation and cyclization, convert maclurin into the final this compound structure. scielo.brresearchgate.netredalyc.orgresearchgate.net

| Precursor/Intermediate | Biosynthetic Role | Pathway Origin |

| Protocatechuic acid | Proposed primary precursor for the dihydroxylated A-ring of this compound. scielo.brresearchgate.netredalyc.org | Shikimate Pathway |

| Benzoyl-CoA | Precursor for the A-ring of most other polyprenylated benzophenones. scielo.brredalyc.orgnih.gov | Shikimate Pathway |

| Malonyl-CoA | Provides three acetate (B1210297) units for the formation of the B-ring. nih.gov | Polyketide Pathway |

| Maclurin | Key benzophenone intermediate formed from protocatechuic acid and malonyl-CoA; precursor to prenylation. scielo.brresearchgate.netresearchgate.net | Mixed |

Enzymatic Steps and Intermediates in Guttiferone Biogenesis

The formation of the benzophenone scaffold is a critical step catalyzed by a specific class of enzymes. The key enzyme in this process is benzophenone synthase (BPS) , a type III polyketide synthase. scielo.brrsc.orgnih.gov BPS catalyzes the condensation of a starter molecule (like a benzoyl-CoA derivative) with three molecules of malonyl-CoA to create a linear tetraketide intermediate. rsc.orgnih.gov This intermediate then undergoes an intramolecular cyclization reaction (a Dieckmann condensation) to yield the characteristic 2,4,6-trihydroxybenzophenone (B1214741) scaffold. rsc.org

In the specific case of this compound, BPS would utilize an activated form of protocatechuic acid to produce the intermediate, maclurin. scielo.brresearchgate.net Following the formation of the maclurin core, a series of complex modifications occur:

Polyprenylation: Multiple isoprene (B109036) units, derived from dimethylallyl pyrophosphate (DMAPP), are attached to the B-ring (the phloroglucinol (B13840) ring). researchgate.net These reactions are catalyzed by prenyltransferase enzymes. The extensive prenylation is responsible for the structural complexity and lipophilicity of this compound. researchgate.net

Cyclization: The attached prenyl chains undergo intramolecular cyclization reactions to form the distinctive bicyclo[3.3.1]nonane-2,4,9-trione core of this compound. uky.edu

While the specific hydroxylases for this compound's A-ring are part of its precursor, other related benzophenones illustrate how hydroxylation can occur at later stages. For instance, the enzyme 3'-hydroxylase , a cytochrome P450 oxidase, has been identified in Hypericum androsaemum. scielo.brresearchgate.net This enzyme converts 2,4,6-trihydroxybenzophenone into 2,3',4,6-tetrahydroxybenzophenone, demonstrating a pathway for modifying the A-ring after the initial synthesis of the benzophenone core. scielo.brresearchgate.net

| Enzyme/Process | Function in Biogenesis |

| Benzophenone Synthase (BPS) | Key enzyme that catalyzes the condensation of a benzoyl-CoA derivative and malonyl-CoA units to form the core benzophenone structure. scielo.brnih.gov |

| Prenyltransferases | Catalyze the addition of multiple isoprene units (prenylation) to the benzophenone core, specifically the B-ring. researchgate.net |

| 3'-hydroxylase | An example of a modifying enzyme (cytochrome P450 oxidase) that adds a hydroxyl group to the A-ring of a benzophenone precursor in related species. scielo.brresearchgate.net |

| Cyclization Enzymes | Mediate the intramolecular cyclization of prenyl side chains to form the complex bridged-ring systems characteristic of this compound. uky.edu |

Relationship to Biosynthesis of Other Polyprenylated Benzophenones and Xanthones

The biosynthetic pathway of this compound is intricately linked to that of other major classes of plant secondary metabolites, particularly other polyprenylated benzophenones and xanthones. scielo.br

Relationship to other Polyprenylated Benzophenones: All polyisoprenylated benzophenones share the same fundamental biosynthetic origin, involving the condensation of an aromatic CoA-ester with malonyl-CoA units, catalyzed by benzophenone synthase. scielo.brredalyc.org The vast structural diversity within this class arises from several factors:

Different Starter Units: The use of benzoyl-CoA leads to benzophenones with an unsubstituted A-ring (e.g., nemorosone), while the use of protocatechuic acid leads to those with a dihydroxylated A-ring, such as this compound and xanthochymol (B1232506). scielo.brredalyc.org The use of 3-hydroxybenzoyl-CoA can lead to monohydroxylated A-rings, as seen in hydroxynemorosone. scielo.br

Degree and Pattern of Prenylation: The number of isoprene units added and their attachment points on the benzophenone core vary significantly between different compounds. researchgate.net

Cyclization Patterns: The subsequent cyclization of the prenyl chains can result in different polycyclic core structures, such as the bicyclo[3.3.1]nonane-2,4,9-trione core of this compound or the adamantyl skeleton found in other related compounds. uky.edu

Relationship to Xanthones: The biosynthesis of benzophenones represents a critical branch point that can also lead to the formation of xanthones. scielo.brresearchgate.net The benzophenone intermediate, maclurin, which is central to the this compound pathway, is also proposed to be an intermediate in the biosynthesis of 1,3,5,6-tetrahydroxyxanthones in plants of the Garcinia and Hypericum genera. scielo.brresearchgate.netfrontiersin.org

The conversion of a benzophenone to a xanthone (B1684191) is believed to occur through an intramolecular oxidative phenol (B47542) coupling reaction. scielo.brresearchgate.net This regioselective cyclization is catalyzed by enzymes known as xanthone synthases , which are proposed to be cytochrome P450 oxidases. scielo.brresearchgate.net This shared precursor highlights a close evolutionary and biochemical relationship between these two important classes of natural products.

Pharmacological Activities and Underlying Molecular Mechanisms of Guttiferone E

Antineoplastic Mechanisms

Guttiferone E's efficacy as an anticancer compound is rooted in its ability to induce apoptosis in tumor cells. This programmed cell death is a critical process for eliminating damaged or cancerous cells and is orchestrated through a series of well-defined molecular events.

Induction of Apoptosis

This compound initiates apoptosis through a multi-faceted approach that involves the activation of key enzymatic and signaling pathways.

A primary mechanism of this compound-induced apoptosis is the activation of the caspase cascade. Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. Studies have shown that this compound activates initiator caspases, such as caspase-8 and caspase-9, as well as effector caspases, like caspase-3/7. iiarjournals.orgnih.govnih.govepa.gov The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, which is triggered by external death signals. epa.gov Concurrently, the activation of caspase-9 points to the engagement of the intrinsic, or mitochondrial, pathway. iiarjournals.orgnih.govnih.govepa.gov Both pathways converge on the activation of caspase-3/7, which are responsible for cleaving a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. iiarjournals.orgnih.govnih.govepa.gov

For instance, in CCRF-CEM leukemia cells, this compound was found to strongly induce apoptosis through the activation of caspases 3/7, 8, and 9. epa.gov Similarly, research on osimertinib-resistant H1975 lung cancer cells demonstrated that this compound's cytotoxic mechanism includes the expression of apoptosis-inducing enzymes caspase 8, caspase 9, and caspase 3/7. iiarjournals.orgnih.gov

A key substrate for activated caspase-3 is Poly-ADP Ribose Polymerase (PARP), an enzyme involved in DNA repair and the maintenance of genomic integrity. Cleavage of PARP by caspase-3 is a hallmark of apoptosis. This compound treatment has been shown to induce the cleavage of PARP in various cancer cell lines. iiarjournals.orgresearchgate.netresearchgate.netnih.gov This inactivation of PARP prevents DNA repair, thus ensuring the completion of the apoptotic process. Studies on osimertinib-resistant lung cancer have revealed that this compound treatment, both alone and in combination with carboplatin (B1684641), leads to the cleavage of PARP, indicating the induction of apoptosis. iiarjournals.orgresearchgate.netresearchgate.net

The intrinsic apoptotic pathway is heavily reliant on the mitochondria. This compound has been observed to disrupt the mitochondrial membrane potential (MMP). iiarjournals.orgnih.govnih.govepa.gov A decrease in MMP is a critical event that leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. This release is a key step in the activation of the apoptosome and subsequent activation of caspase-9. The cytotoxic action of this compound in cancer cells has been directly linked to its ability to interfere with and reduce the mitochondrial membrane potential. iiarjournals.orgnih.govnih.govepa.gov For example, in CCRF-CEM cells, this compound was shown to disrupt the MMP as part of its apoptotic-inducing mechanism. epa.gov

The regulation of apoptosis is tightly controlled by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This compound has been shown to modulate this balance in favor of apoptosis. Specifically, it can stimulate the expression of the pro-apoptotic protein Bax while inhibiting the expression of the anti-apoptotic protein Bcl-2. soton.ac.uk An increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, facilitating the release of cytochrome c and triggering the caspase cascade. Research on a derivative of this compound, compound 2, in leukemia cells demonstrated an enhanced expression of the pro-apoptotic protein Bax and a reduced expression of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis. nih.gov

In addition to the mitochondrial pathway, this compound also induces apoptosis through the endoplasmic reticulum (ER) stress pathway. The ER is responsible for protein folding, and an accumulation of unfolded or misfolded proteins triggers the unfolded protein response (UPR). If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. This compound has been shown to activate key players in the ER stress pathway, including X-box binding protein 1 (XBP1), activating transcription factor 4 (ATF4), and DNA damage-induced transcript 3 (DDIT3), also known as CHOP. iiarjournals.orgnih.govnih.govthieme-connect.com

Studies have demonstrated that this compound treatment leads to a rise in the expression of genes such as XBP1, ATF4, and DDIT3/CHOP. iiarjournals.orgnih.govnih.gov The activation of these genes subsequently triggers the ER apoptotic pathway. iiarjournals.orgnih.govnih.gov For instance, in human colon cancer cells, this compound was found to induce the expression of genes like XBP1 and DDIT3/CHOP, which are integral to the ER stress response. thieme-connect.com

Interactive Data Table: Effects of this compound on Apoptotic Markers

| Cell Line | Apoptotic Marker | Observed Effect | Reference |

| Osimertinib-resistant H1975 Lung Cancer | Caspase 3/7, 8, 9 | Activation | iiarjournals.orgnih.gov |

| Osimertinib-resistant H1975 Lung Cancer | PARP | Cleavage | iiarjournals.orgresearchgate.netresearchgate.net |

| Osimertinib-resistant H1975 Lung Cancer | Mitochondrial Membrane Potential | Reduction | iiarjournals.orgnih.gov |

| Osimertinib-resistant H1975 Lung Cancer | XBP1, ATF4, DDIT3/CHOP | Increased Expression | iiarjournals.orgnih.gov |

| CCRF-CEM Leukemia | Caspase 3/7, 8, 9 | Activation | epa.gov |

| CCRF-CEM Leukemia | Mitochondrial Membrane Potential | Disruption | epa.gov |

| Human Colon Cancer Cells (HCT116, HT29, SW480) | Caspase Activation | Induction | thieme-connect.com |

| Human Colon Cancer Cells (HCT116, HT29, SW480) | XBP1, DDIT3/CHOP | Increased Gene Expression | thieme-connect.com |

| HEL and K562 Leukemia Cells (Compound 2 derivative) | Bax/Bcl-2 Ratio | Increased | nih.gov |

Cell Cycle Arrest

This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to an arrest at specific phases. This disruption of the cell cycle is a key mechanism contributing to its anti-proliferative effects.

Arrest in G0/G1 Phase

Research has indicated that this compound can induce cell cycle arrest at the G0/G1 phase in various cancer cell lines. researchgate.netnih.govresearchgate.netjcancer.org For instance, in human melanoma A-375 cells, treatment with this compound led to a significant increase in the population of cells in the G0/G1 phase. researchgate.netnih.govresearchgate.netthieme-connect.com This arrest prevents the cells from entering the S phase, during which DNA replication occurs, thereby inhibiting cell proliferation. Similarly, a derivative of this compound, known as compound 2, was found to cause G0/G1 phase arrest in the HEL leukemia cell line. nih.gov Furthermore, studies on Guttiferone K, a related compound, also showed induction of G0/G1 cell cycle arrest in HT-29 human colon cancer cells. iiarjournals.orgcore.ac.uk This suggests that the G0/G1 arrest is a common mechanism for guttiferones in exerting their anticancer effects. The blockage of tumor cells in the G0/G1 phase by this compound has been associated with an increased rate of apoptosis in melanoma cells. jcancer.org

Decrease in G2/M Phase Populations

Concurrent with the arrest in the G0/G1 phase, treatment with this compound has been observed to cause a decrease in the percentage of cells in the G2/M phase. researchgate.netnih.govresearchgate.netthieme-connect.com This reduction in the G2/M population in human melanoma A-375 cells further supports the finding that this compound primarily halts cell cycle progression at the G0/G1 checkpoint. researchgate.netnih.govresearchgate.netthieme-connect.com

Cyclin D1 Modulation

The regulation of the cell cycle is intricately controlled by cyclins and cyclin-dependent kinases (CDKs). Cyclin D1 is a key regulatory protein that promotes the progression of the cell cycle from the G1 phase to the S phase. Research has shown that a derivative of this compound can reduce the expression of cyclin D1 in HEL leukemia cells. nih.gov By downregulating Cyclin D1, this compound and its derivatives can effectively halt the cell cycle at the G1/S transition, preventing cancer cell proliferation. This modulation of Cyclin D1 is a critical molecular mechanism underlying the G0/G1 phase arrest induced by these compounds.

Modulation of Key Signaling Pathways

In addition to its effects on the cell cycle, this compound also exerts its pharmacological activities by modulating critical signaling pathways that are often dysregulated in cancer.

Sirtuin (SIRT1, SIRT7) Pathway Modulation

Sirtuins are a class of proteins that play crucial roles in various cellular processes, including cell death and survival. nih.gov this compound has been found to modulate the sirtuin pathway, specifically targeting SIRT1 and SIRT7. nih.goviiarjournals.org In studies involving osimertinib-resistant H1975 lung cancer cells, this compound treatment, particularly in combination with carboplatin, led to a significant decrease in the levels of SIRT1 and SIRT7 proteins. nih.gov The downregulation of SIRT1 and SIRT7 is significant as these proteins are often overexpressed in cancer cells and contribute to chemoresistance. nih.gov By reducing the levels of SIRT1 and SIRT7, this compound can induce apoptosis and enhance the efficacy of other chemotherapeutic agents. nih.gov

Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Inhibition

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. nih.govresearchgate.net Dysregulation of the mTOR pathway is a common feature of many cancers. This compound has been shown to inhibit the mTOR signaling pathway. nih.govresearchgate.net In tumor tissues from in vivo studies, treatment with this compound resulted in a significant reduction in the levels of mTOR. iiarjournals.orgnih.gov The inhibition of mTOR signaling contributes to the anti-inflammatory and antitumor properties of this compound. nih.govresearchgate.net This inhibition is one of the mechanisms by which this compound induces apoptosis in cancer cells. iiarjournals.orgnih.gov

Immune Checkpoint Pathway Modulation (e.g., PD-1/PD-L1)

Recent research highlights the potential of this compound to modulate crucial immune checkpoint pathways, which are often exploited by cancer cells to evade the host's immune system. nih.gov Specifically, its activity on the Programmed cell death protein 1 (PD-1)/Programmed death-ligand 1 (PD-L1) axis has been investigated. nih.gov The interaction between PD-1, a receptor on activated T-cells, and its ligand PD-L1, often overexpressed on tumor cells, transmits an inhibitory signal that suppresses T-cell-mediated anti-tumor responses. frontiersin.org

In preclinical models of osimertinib-resistant lung cancer, treatment with this compound, particularly in combination with the chemotherapeutic agent carboplatin, resulted in a significant decrease in the levels of both PD-1 and PD-L1. nih.govnih.gov This reduction in immune checkpoint proteins suggests that this compound can interfere with a key mechanism of tumor immune evasion, potentially restoring the immune system's ability to recognize and attack cancer cells. patsnap.comnih.gov The modulation of the PD-1/PD-L1 pathway is a critical component of its antitumor activity, indicating its potential to enhance immune-mediated cancer cell destruction. nih.gov

p53 Pathway Independence

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its inactivation is a common event in cancer, often leading to therapeutic resistance. ufpi.briiarjournals.org Intriguingly, the cytotoxic mechanism of this compound appears to function independently of the p53 status of the cancer cell.

Studies have demonstrated that this compound is particularly effective against cancer cells that lack functional p53. For instance, it has shown hypersensitivity in p53-knockout human colon carcinoma cells (HCT116 p53−/−). ufpi.br Further supporting this, research on human melanoma (A-375) cells revealed that treatment with this compound did not lead to any changes in the cellular levels of p53, even while successfully inducing apoptosis. nih.gov This suggests that this compound circumvents the need for a functional p53 pathway to trigger cell death, making it a potentially valuable agent for treating tumors with p53 mutations, which are notoriously difficult to manage. nih.govufpi.br

Preclinical Synergistic Interactions (e.g., with carboplatin)

This compound has demonstrated significant synergistic effects when combined with conventional chemotherapy agents, notably the platinum-based drug carboplatin. nih.govresearchgate.net This synergy has been prominently observed in models of osimertinib-resistant non-small cell lung cancer (H1975 cell line). nih.govnih.gov

The combination of this compound and carboplatin results in a more potent inhibition of tumor growth and induces more prominent apoptosis than treatment with either drug alone. nih.govnih.govresearchgate.net Quantitative analysis using a combination index confirmed a synergistic interaction in both two-dimensional (2D) and more complex three-dimensional (3D) cell culture models. nih.gov For example, while this compound alone had an IC₅₀ of 2.56 µM in 2D H1975 cells, this value was reduced to 1.21 µM when combined with carboplatin. nih.gov This enhanced efficacy suggests that this compound can potentiate the effects of standard chemotherapeutics, potentially allowing for lower effective doses and overcoming drug resistance. nih.gov

| Treatment | Culture Model | IC₅₀ Value (µM) | Source |

|---|---|---|---|

| This compound | 2D | 2.56 ± 0.12 | nih.gov |

| This compound + Carboplatin | 2D | 1.21 ± 0.10 | nih.gov |

| This compound | 3D | 11.25 ± 0.78 | nih.gov |

| This compound + Carboplatin | 3D | 3.02 ± 0.21 | nih.gov |

Activity Spectrum in Diverse Cancer Cell Lines

The cytotoxic and antineoplastic activities of this compound have been documented across a broad spectrum of human cancer cell lines, demonstrating its potential as a wide-ranging anticancer agent. nih.govnih.gov Its efficacy has been reported in cell lines derived from various malignancies, including lung, colon, oral, breast, ovarian, leukemia, and melanoma cancers. d-nb.infonih.govnih.govnih.govresearchgate.net

The compound's cytotoxic effects are concentration-dependent, leading to reduced cell viability and the induction of apoptosis. nih.govnih.gov The half-maximal inhibitory concentration (IC₅₀) values vary across different cell types, reflecting differential sensitivity to the compound. nih.govnih.govnih.gov For instance, IC₅₀ values have been determined to be 9.0 µM in A-375 human melanoma cells, 6.6 µM in B16-F10 murine melanoma cells, and ranging from 5.46 µg/mL to 22.25 µg/mL in a panel that included colon (HCT-116), ovarian (OVCAR-8), and glioblastoma (SF-295) cell lines. d-nb.infonih.govnih.gov This broad activity spectrum underscores the compound's potential for further development in oncology. nih.govufpi.briiarjournals.org

| Cancer Type | Cell Line | Reported IC₅₀ | Source |

|---|---|---|---|

| Lung (Osimertinib-resistant) | H1975 | 2.56 ± 0.12 µM (2D) | nih.gov |

| Melanoma (Human) | A-375 | 9.0 µM | nih.gov |

| Melanoma (Murine) | B16-F10 | 6.6 µM | nih.gov |

| Colon | HCT-116 | 5.46 µg/mL | d-nb.infonih.gov |

| Colon | HT 29 | Active | nih.gov |

| Oral Carcinoma | KB | Active | nih.gov |

| Breast (Drug-resistant) | MDA-MB-231-BCRP | Active | nih.gov |

| Ovarian | OVCAR-8 | 11.02 µg/mL | d-nb.infonih.gov |

| Glioblastoma | SF-295 | 22.25 µg/mL | d-nb.infonih.gov |

| Leukemia | HL-60 | Active | d-nb.info |

Anti-inflammatory Mechanisms

In addition to its anticancer properties, this compound exhibits potent anti-inflammatory effects, which are mediated through the modulation of key signaling pathways involved in the inflammatory response. nih.govsoton.ac.uk

Targeting Toll-like Receptor/Interleukin-1 Receptor-Associated Kinase 1 (TLR/IRAK-1) Pathway

The anti-inflammatory mechanism of this compound involves the direct targeting of the Toll-like Receptor (TLR) signaling pathway. nih.govresearchgate.net Specifically, research has identified its ability to interfere with the TLR/Interleukin-1 Receptor-Associated Kinase 1 (TLR/IRAK-1) pathway. nih.govresearchgate.net TLRs are crucial pattern recognition receptors that, upon activation by pathogens or damage-associated molecules (like lipopolysaccharide, LPS), initiate a signaling cascade that leads to the production of inflammatory mediators. researchgate.netnih.gov IRAK-1 is a key kinase in this cascade. By targeting and inhibiting the phosphorylation of IRAK-1, this compound effectively blunts the initial signal that drives the inflammatory response. researchgate.netresearchgate.netnih.gov This action has been observed in macrophages, which are central cells in the inflammatory process. researchgate.net

Inhibition of Downstream NF-κB and Akt/mTOR Signaling Pathways

As a consequence of targeting the upstream TLR/IRAK-1 pathway, this compound inhibits the activation of critical downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and the Akt/mammalian Target of Rapamycin (mTOR) pathways. nih.govnih.govresearchgate.netnih.gov NF-κB is a master transcriptional regulator of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net The Akt/mTOR pathway is also involved in regulating inflammation and cell survival. nih.gov

By inhibiting these pathways, this compound significantly reduces the production of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). researchgate.net This dual action of targeting an upstream kinase (IRAK-1) and subsequently suppressing major downstream inflammatory pathways (NF-κB and Akt/mTOR) forms the basis of its robust anti-inflammatory properties. nih.govnih.gov

Modulation of Inflammatory Mediators

This compound demonstrates notable anti-inflammatory properties through its ability to modulate key inflammatory mediators. Its mechanisms of action include the inhibition of nitric oxide production and the targeting of crucial enzymes in the inflammatory cascade, such as lipoxygenase and cyclooxygenase.

This compound has been shown to be a potential inhibitor of nitric oxide (NO) production. frontiersin.orgfrontiersin.org In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound exhibited a dose-dependent inhibition of NO production. frontiersin.orgfrontiersin.org This inhibitory effect is a key aspect of its anti-inflammatory activity, as excessive NO production is a hallmark of the inflammatory process and can lead to tissue damage. frontiersin.org

Research has demonstrated that both free this compound and its liposome-encapsulated form can significantly reduce NO production in a concentration-dependent manner. nih.gov For instance, in one study, free this compound at concentrations of 1, 2, 5, 10, and 20 μg/mL resulted in NO production inhibition percentages of 29.99%, 35.37%, 42.73%, 68.95%, and 81.25%, respectively. nih.gov The liposomal formulation also showed significant, albeit slightly lower, inhibition at the same concentrations. nih.gov This suggests that this compound's mechanism for reducing inflammation involves the downregulation of the signaling pathways that lead to the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. researchgate.net

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound

| Concentration (µg/mL) | Free this compound (% Inhibition) | This compound-loaded Liposomes (% Inhibition) |

|---|---|---|

| 1 | 29.99% | 17.99% |

| 2 | 35.37% | 18.37% |

| 5 | 42.73% | 29.73% |

| 10 | 68.95% | 49.95% |

| 20 | 81.25% | 71.55% |

Data sourced from a study on LPS-stimulated MH-S macrophages. nih.gov

This compound has been identified as an inhibitor of 15-lipoxygenase (15-LOX), an enzyme that plays a significant role in the inflammatory process by catalyzing the formation of leukotrienes from arachidonic acid. frontiersin.orgfrontiersin.orgnih.gov The inhibition of 15-LOX is a promising strategy for developing new anti-inflammatory agents, as it can prevent the release of these potent inflammatory mediators. nih.gov

Studies have reported that this compound is a potential inhibitor of 15-LOX activity. frontiersin.orgfrontiersin.org While specific IC50 values for this compound are not always detailed in isolation, related benzophenones have shown significant inhibitory effects on 15-LOX. frontiersin.orgfrontiersin.org The anti-inflammatory mechanism of this compound is known to include the inhibition of lipoxygenase enzymes. nih.govresearchgate.netresearchgate.net

This compound exerts its anti-inflammatory effects in part through the inhibition of cyclooxygenase (COX) enzymes, including both COX-1 and COX-2. nih.gov These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov The ability of this compound to modulate COX activity positions it as a compound of interest for anti-inflammatory therapies. nih.govresearchgate.net

Research has shown that liposome-encapsulated this compound can significantly reduce the activity of both COX-1 and COX-2 in a concentration-dependent manner in LPS-stimulated MH-S murine macrophages. nih.gov This suggests that this compound's anti-inflammatory potential is mediated, at least in part, through the cyclooxygenase pathway. nih.gov While detailed IC50 values for this compound against COX-1 and COX-2 are not consistently provided, the observed inhibition is a crucial aspect of its pharmacological profile. researchgate.net

Antiviral Mechanisms (e.g., Anti-HIV Activity)

This compound has been identified as a compound with notable anti-HIV activity. researchgate.netresearchgate.netnih.gov It belongs to a class of polyisoprenylated benzophenones that have been shown to inhibit the cytopathic effects of HIV infection in vitro. rsc.org

Specifically, this compound was found to inhibit the effects of HIV infection in human lymphoblastoid CEM-SS cells. rsc.org Studies have reported its ability to provide cytoprotection to these cells during HIV-1 infection. bibliotekanauki.pl The anti-HIV activity of this compound and related compounds is often attributed to their interaction with viral enzymes, such as reverse transcriptase, which is crucial for the replication of the virus. bibliotekanauki.placademicjournals.org While the precise molecular mechanism of this compound's anti-HIV action is a subject of ongoing research, its potential as an antiviral agent is well-documented. researchgate.netresearchgate.netnih.govrsc.org

Antimicrobial and Antiparasitic Mechanisms

This compound exhibits a range of antimicrobial activities, particularly against certain bacteria.

This compound has demonstrated potent antibacterial activity, especially against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.netjst.go.jp It has been shown to have a direct anti-MRSA effect and can also enhance the bactericidal activity of macrophages against this pathogen. nih.govresearchgate.net Molecular docking studies suggest that this compound may interact with penicillin-binding protein 2a (PBP2a), a key enzyme responsible for methicillin (B1676495) resistance in S. aureus. nih.govresearchgate.net

The minimum inhibitory concentration (MIC) of this compound and its isomer, xanthochymol (B1232506), against various Gram-positive multidrug-resistant bacteria has been reported to be in the range of 0.98 to 31.25 µg/mL. sci-hub.se These compounds also inhibit biofilm formation by S. aureus. sci-hub.se

While this compound shows strong activity against Gram-positive bacteria, its effectiveness against Gram-negative strains appears to be lower. For instance, a related compound, Guttiferone BL, exhibited low activity against several Gram-negative bacteria, with MICs ranging from 256 to 512 μg/mL. tandfonline.comnih.govtandfonline.com However, other studies on fruit extracts containing this compound have indicated some activity against Gram-negative bacteria like Neisseria gonorrhoeae, Porphyromonas gingivalis, Salmonella typhimurium, Shigella flexneri, and Vibrio cholerae. journalsarjnp.com

Table 2: Antibacterial Activity of this compound and Related Compounds

| Bacterial Strain | Compound | MIC (µg/mL) |

|---|---|---|

| Gram-positive MDRB | This compound / Xanthochymol | 0.98 - 31.25 |

| E. coli ATCC8739 | Guttiferone BL | 256 - 512 |

| S. mutans | This compound / Xanthochymol | 6.25 - 12.5 |

Data compiled from multiple studies. sci-hub.setandfonline.comnih.govtandfonline.comjournalsarjnp.com

Antiparasitic Activity (e.g., Plasmodium falciparum, Trypanosoma brucei, Leishmania donovani)

This compound, a member of the polyisoprenylated benzophenone (B1666685) class of compounds, has demonstrated notable antiparasitic properties. researchgate.netnih.gov Research has particularly highlighted its activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govthieme-connect.com

Detailed research findings have identified this compound as an active antiplasmodial compound. In a study screening compounds from edible Garcinia species, this compound isolated from Garcinia xanthochymus showed inhibitory activity against P. falciparum. nih.govthieme-connect.com The half-maximal inhibitory concentration (IC50) was reported to be in the range of 4.71-11.40 µM. nih.govthieme-connect.com

While direct studies on this compound against Trypanosoma and Leishmania species are limited in the available literature, extensive research on structurally related guttiferones and other polyisoprenylated benzophenones indicates a broad antiprotozoal potential for this chemical class. researchgate.netnih.govdergipark.org.tr For instance, Guttiferone A has shown potent activity against Trypanosoma brucei (IC50 of 2.95 ± 0.94 μM) and various strains of P. falciparum (IC50 ranging from 0.5 to 3.3 µM). researchgate.netmdpi.com Furthermore, Guttiferone A and Guttiferone F have exhibited significant leishmanicidal activity against Leishmania donovani, with IC50 values of 0.2 µM and 0.16 µM, respectively. psu.edu Another related compound, Guttiferone K, also displayed potent activity against L. donovani with an IC50 of 3.30 µg/mL. africaresearchconnects.comresearchgate.net These findings suggest that the core benzophenone scaffold shared by these compounds is crucial for their antiparasitic effects. researchgate.net

Antiparasitic Activity of this compound and Related Compounds

| Compound | Parasite | Activity (IC50) | Reference |

| This compound | Plasmodium falciparum | 4.71-11.40 µM | nih.gov, thieme-connect.com |

| Guttiferone A | Plasmodium falciparum | 0.5 - 3.3 µM | researchgate.net, mdpi.com |

| Guttiferone A | Trypanosoma brucei | 2.95 ± 0.94 µM | researchgate.net |

| Guttiferone A | Leishmania donovani | 0.2 µM | psu.edu |

| Guttiferone F | Leishmania donovani | 0.16 µM | psu.edu |

| Guttiferone K | Leishmania donovani | 3.30 µg/mL | africaresearchconnects.com, researchgate.net |

Immunomodulatory Mechanisms

This compound possesses significant immunomodulatory and anti-inflammatory properties. researchgate.netnih.govnih.gov Its mechanisms of action involve the modulation of key signaling pathways that regulate the immune response.

Research has shown that this compound exerts its anti-inflammatory effects by targeting the Toll-like receptor/interleukin-1 receptor-associated kinase 1 (TLR/IRAK-1) signaling pathway. nih.gov By intervening in this pathway, it can inhibit downstream inflammatory cascades. Specifically, this compound has been found to suppress the activation of critical transcription factors and signaling networks, including:

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) : A pivotal regulator of pro-inflammatory gene expression. nih.gov

Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling : A pathway crucial for cell proliferation, survival, and immune cell function. nih.gov

The immunomodulatory potential of this class of compounds is further supported by studies on related molecules. For example, Guttiferone J has been shown to modulate the expression of Major Histocompatibility Complex (MHC) class II and HLA-E molecules on endothelial cells, which could reduce the immunogenicity of the endothelium. semanticscholar.org This suggests a broader capacity for guttiferones to influence both innate and adaptive immune responses.

Antioxidant Mechanisms

The antioxidant mechanisms demonstrated by this class of compounds include:

Free Radical Scavenging : Guttiferone A is a potent scavenger of free radicals. It has been shown to effectively inhibit the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and prevent the generation of superoxide (B77818) radicals. researchgate.net

Inhibition of Lipid Peroxidation : These compounds can prevent lipid peroxidation, a key process in cellular damage caused by oxidative stress. researchgate.netsmolecule.com

Interference with the Fenton Reaction : Guttiferone A can interfere with the Fenton reaction, which generates highly reactive hydroxyl radicals, thereby preventing iron-induced cellular damage. researchgate.netsmolecule.com This is achieved through a powerful iron-chelating action that forms stable complexes with iron ions. smolecule.com

These antioxidant actions contribute to the protective effects of guttiferones against oxidative stress-related pathologies. researchgate.net

Chemical Modifications and Synthetic Strategies of Guttiferone E and Its Derivatives

Semi-Synthetic and Synthetic Approaches to Guttiferone E Analogs

The primary source of this compound is through isolation from natural sources, particularly from plants of the Garcinia genus. nih.govnih.gov However, the total synthesis of this compound and other PPAPs is a complex and lengthy process. researchgate.net Consequently, semi-synthesis, which involves the chemical modification of the natural product, has become a valuable strategy for generating a diverse range of analogs. dokumen.pub

A common approach involves the chemical transformation of a mixture of this compound and its isomer, Xanthochymol (B1232506), which are often inseparable. nih.gov This mixture can be treated with various reagents to yield different types of PPAP analogs. For instance, refluxing the mixture in cyclohexane (B81311) with a catalytic amount of p-toluenesulfonic acid (TsOH) can lead to cyclized products. acs.org Another strategy involves the hydrogenation of the mixture using a palladium on carbon (Pd/C) catalyst to produce octahydroxanthochymol. acs.org

Researchers have also focused on creating derivatives by modifying the functional groups of this compound. Ester and ether derivatives have been synthesized to probe the effects of modifying the catechol moiety. researchgate.net These semi-synthetic approaches allow for the systematic alteration of the this compound scaffold, providing a library of compounds for biological evaluation. dokumen.pubresearchgate.net

Chemical Transformation Studies (e.g., tautomerization, hemiketal formation)

The chemical structure of this compound and related PPAPs is characterized by a keto-enol tautomerism. scielo.br This phenomenon involves the interconversion between a ketone and an enol form, which can significantly influence the compound's chemical reactivity and biological activity. The specific tautomer present can be influenced by the surrounding chemical environment and the presence of other functional groups within the molecule. scielo.br

One notable chemical transformation is the formation of a hemiketal. In a study involving the chemical transformation of a mixture of this compound and Xanthochymol, a novel tautomer containing a hemiketal was identified. nih.gov This occurs through an intramolecular reaction where a hydroxyl group attacks a ketone carbonyl group within the same molecule. wikipedia.orguky.edu The formation of this hemiketal derivative was found to be significant, as this new compound exhibited potent and selective cytotoxic activities against certain cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its derivatives relates to their biological activity. By systematically modifying different parts of the molecule and evaluating the biological effects of these changes, researchers can identify key structural features required for a specific activity. acs.orgnih.gov

For this compound derivatives, SAR studies have revealed several important insights. The prenyl side chains and hydroxyl groups on the core structure have been identified as critical for biological activity. The prenyl groups are thought to enhance the molecule's ability to interact with cell membranes, while the hydroxyl groups can form hydrogen bonds with target proteins.

In a study investigating the cytotoxic activities of this compound derivatives, a series of 40 new analogs were synthesized and evaluated against five human cancer cell lines. nih.gov The results showed that many of the derivatives possessed good cytotoxic activities. Notably, the hemiketal derivative mentioned earlier displayed selective cytotoxicity against human leukemic cell lines (HEL and K562). nih.gov This suggests that the formation of the hemiketal is a key structural modification that enhances cytotoxic potency and selectivity.

Further SAR studies on this compound and its isomer Xanthochymol have explored their effects on the tubulin/microtubule system. acs.orgnih.gov By creating semi-synthetic derivatives, researchers were able to delineate some of the structural features necessary for the interaction with tubulin. acs.orgnih.gov These studies provide a roadmap for the design of new this compound analogs with improved and more targeted therapeutic effects.

Table of Synthesized this compound Derivatives and Their Activities

| Compound/Derivative | Modification | Biological Activity | Cell Line(s) | IC50 Value | Reference(s) |

| Compound 2 (hemiketal) | Chemical transformation of this compound/Xanthochymol mixture | Cytotoxic | HEL | 4.79 ± 0.23 μM | nih.gov |

| Cytotoxic | K562 | 7.69 ± 0.34 μM | nih.gov | ||

| Octahydroxanthochymol | Hydrogenation of this compound/Xanthochymol mixture | Studied for tubulin interaction | - | - | acs.org |

| This compound-loaded liposomes | Encapsulation in liposomes | Cytotoxic | Skov-3 | 9.73 μg/mL | nih.gov |

| Cytotoxic | Jurkat | 10.40 μg/mL | nih.gov | ||

| This compound (free) | - | Cytotoxic | H1975 (2D) | 2.56 ± 0.12 μM | iiarjournals.org |

| Cytotoxic | H1975 (3D) | 11.25 ± 0.34 μM | iiarjournals.org |

Advanced Analytical Methodologies for Guttiferone E Research

Chromatographic Separation and Quantification Techniques

Chromatography is fundamental in Guttiferone E research, enabling its separation from complex mixtures, such as plant extracts, and its accurate quantification. The presence of isomers like xanthochymol (B1232506), which are often difficult to separate, requires highly efficient and optimized chromatographic methods nih.gov.

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a powerful tool for the analysis of this compound. The DAD provides spectral information across a range of wavelengths simultaneously, which aids in peak identification and purity assessment.

Successful baseline separation of this compound from its challenging isomer, xanthochymol, has been achieved using HPLC systems, demonstrating a resolution of 2.0 nih.gov. This level of separation is critical for accurate quantification and for isolating the pure compound for further studies. Research has established analytical conditions for separating this compound using a gradient mobile phase system, allowing for effective resolution from other related compounds researchgate.net.

Table 1: Example HPLC-DAD Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Octadecyl silane (C18) | nih.gov |

| Mobile Phase | Gradient system: A (0.1% acetic acid in water) and B (acetonitrile) | researchgate.net |

| Gradient | 85–100% of B over 20 minutes | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Column Temperature | 40 °C | researchgate.net |

| Detection Wavelength | 250 nm | researchgate.net |

| Injection Volume | 20 μL | researchgate.net |

HPLC coupled with a standard UV detector is a widely used method for the routine quantification of compounds like this compound. This technique is robust and provides reliable quantitative data when appropriate reference standards are available. The selection of a specific wavelength for detection is based on the UV absorbance spectrum of the analyte, ensuring maximum sensitivity. For polyprenylated benzophenones, detection is often performed in the UV range to achieve accurate measurements researchgate.net. The development and validation of an RP-HPLC-UV method have been described for the characterization of extracts rich in polyprenylated benzophenones, including this compound researchgate.net.

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real time, including the semi-synthesis of this compound derivatives thieme.de. By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, chemists can visualize the consumption of starting materials and the formation of products.

In the context of related natural products, TLC is routinely used to analyze fractions collected during separation processes. For instance, fractions from the chromatographic separation of guttiferones have been analyzed using silica gel plates with a dichloromethane/methanol solvent system to identify the presence of the compounds of interest researchgate.net. This same principle is applied in semi-synthesis to track the conversion of this compound into its novel derivatives, ensuring the reaction has gone to completion before proceeding with purification steps thieme.deresearchgate.net.

Spectrometric Characterization of this compound and Derivatives

Spectrometric methods are essential for the structural elucidation of this compound and its newly synthesized derivatives. These techniques provide detailed information about molecular weight, elemental composition, and the precise arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of organic molecules like this compound. It provides information on the chemical environment of individual atoms and their connectivity.

1D NMR : One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in structural analysis. They reveal the number and types of hydrogen and carbon atoms present in the molecule researchgate.net.

2D NMR : Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei. For complex molecules like this compound derivatives, 2D NMR is indispensable researchgate.net. Common 2D NMR experiments used in the characterization of this compound and its analogs include:

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded carbon and proton atoms (¹³C-¹H).

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, which is key for connecting different molecular fragments.

The structures of numerous newly synthesized derivatives of this compound have been unequivocally elucidated using a combination of 1D and 2D NMR techniques researchgate.netnih.gov. In some cases, computational NMR calculations are combined with experimental data to resolve ambiguities in complex structures, such as tautomeric forms of guttiferone-related compounds nih.govthieme-connect.com.

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and its derivatives. Soft ionization techniques like Electrospray Ionization (ESI) are commonly employed because they can ionize molecules with minimal fragmentation.

HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) : This technique provides a highly accurate mass measurement of the parent ion, allowing for the determination of the precise elemental formula of the compound nih.gov. This is a critical step in confirming the identity of a known compound or characterizing a new derivative.

ESI-MS/MS (Tandem Mass Spectrometry) : In MS/MS, a specific parent ion is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed researchgate.net. This fragmentation pattern provides a structural fingerprint of the molecule, which is invaluable for confirming the structure elucidated by NMR and for distinguishing between isomers. The structures of this compound and its derivatives are routinely confirmed using HRESIMS and other mass spectrometry techniques alongside NMR data nih.govnih.govthieme-connect.com.

Advanced Cellular and Molecular Biology Techniques for Mechanistic Elucidation

To understand the mechanisms through which this compound exerts its biological effects, particularly its anticancer activities, researchers employ a variety of advanced cellular and molecular biology techniques. These methods allow for the detailed examination of cellular processes, protein expression, and gene regulation following treatment with the compound.

Cell Viability Assays (e.g., MTT, Live/Dead Assays)

Cell viability assays are fundamental in assessing the cytotoxic effects of this compound on cancer cells. The most commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. In the presence of this compound, a dose-dependent reduction in cell viability has been consistently observed across numerous cancer cell lines.

Research has demonstrated that this compound significantly reduces the cellular viability of both human (A-375) and murine (B16-F10) melanoma cells in a time-dependent manner nih.gov. Studies on osimertinib-resistant H1975 lung cancer cells also show a concentration-dependent decrease in cell viability researchgate.netnih.gov. The cytotoxic effects of this compound have been documented in a wide range of human cancer cell lines, including those from colon (HCT 116, HT 29, SW-480), oral carcinoma (KB), and breast adenocarcinoma (MDA-MB-231-BCRP) researchgate.netnih.gov.

To overcome the poor aqueous solubility of this compound, liposomal formulations have been developed. These this compound-loaded liposomes have also been tested using MTT assays and were found to successfully decrease the viability of various cancer cells, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) varying between 5.46 µg/mL and 22.25 µg/mL researchgate.netnih.gov. In some cases, the liposomal formulation demonstrated enhanced cytotoxicity compared to the free compound nih.gov.

In addition to MTT assays, Live/Dead assays are also employed to support cytotoxicity findings. These assays provide a direct measure of cell membrane integrity, typically using fluorescent probes to distinguish between live and dead cells. Such assays have been used to confirm the cytotoxic potential of this compound in H1975 lung cancer cell cultures researchgate.netnih.gov.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Assay Type |

|---|---|---|---|

| A-375 | Human Melanoma | 9.0 | MTT |

| B16-F10 | Murine Melanoma | 6.6 | MTT |

| H1975 (2D) | Human Lung Cancer | 2.56 ± 0.12 | MTT |

| H1975 (3D) | Human Lung Cancer | 11.25 ± 0.34 | MTT |

| HEL | Human Leukemia | 4.79 ± 0.23 (Derivative) | MTT |

| K562 | Human Leukemia | 7.69 ± 0.34 (Derivative) | MTT |

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In this compound research, it is crucial for elucidating the compound's effects on cell cycle progression and for quantifying apoptosis (programmed cell death).

Studies on melanoma cells have shown that this compound can induce cell cycle arrest. In human A-375 melanoma cells, treatment with this compound led to a significant increase in the proportion of cells in the G0/G1 phase and a decrease in the G2/M phase nih.gov. Conversely, in murine B16-F10 melanoma cells, the compound caused a decrease in the G0/G1 population with a concurrent increase in the S phase population nih.gov. Furthermore, a derivative of this compound was found to arrest the cell cycle at the G0/G1 phase in HEL leukemia cells nih.gov.

Flow cytometry is also used to quantify the induction of apoptosis. After treatment with this compound, a significantly higher percentage of apoptotic cells was observed in both A-375 (43.5%) and B16-F10 (49.9%) melanoma cell cultures nih.gov. This analysis is often performed by staining cells with fluorescent markers like Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), a DNA stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.

| Cell Line | Effect on Cell Cycle | Apoptotic Cells (%) |

|---|---|---|

| A-375 (Human Melanoma) | Increase in G0/G1 phase, Decrease in G2/M phase | 43.5 |

| B16-F10 (Murine Melanoma) | Decrease in G0/G1 phase, Increase in S phase | 49.9 |

| HEL (Human Leukemia) | Arrest at G0/G1 phase (Derivative) | Data not available |

Western Blotting for Protein Expression Analysis

Western blotting is an indispensable technique for identifying and quantifying specific proteins from complex mixtures like cell lysates. It is used to investigate how this compound modulates signaling pathways involved in cell survival, proliferation, and apoptosis by measuring changes in the expression levels of key regulatory proteins.

Research has shown that this compound's cytotoxic mode of action involves the activation of apoptotic pathways. Western blot analysis of tumor tissues from xenograft models treated with this compound revealed the cleavage of poly-ADP ribose polymerase (PARP), a hallmark of apoptosis researchgate.netnih.gov. The treatment also significantly reduced the levels of several key proteins involved in cell survival and proliferation, including the mammalian target of rapamycin (B549165) (mTOR), sirtuin 1 (SIRT1), and sirtuin 7 (SIRT7) researchgate.netnih.gov. Furthermore, this compound treatment has been shown to downregulate programmed death-ligand 1 (PD-L1) and programmed cell death protein 1 (PD-1), suggesting a potential role in modulating immune checkpoints researchgate.netnih.gov.

Studies involving a derivative of this compound have provided further insight into its pro-apoptotic mechanism. Western blotting showed a reduction in the expression of the anti-apoptotic protein Bcl-2 and an enhancement of the pro-apoptotic protein Bax nih.gov. This shift in the Bax/Bcl-2 ratio is a critical event that favors apoptosis. The same study also demonstrated an upregulation of cleaved caspase-3 and a reduction in the cell cycle-regulating protein cyclin D1 nih.gov. Interestingly, in A375 melanoma cells, this compound did not induce changes in the levels of the tumor suppressor protein p53 nih.gov.

| Protein | Pathway/Function | Observed Change |

|---|---|---|

| PARP | Apoptosis | Cleavage Increased |

| Caspase-3 | Apoptosis | Cleavage/Activation Increased |

| Bcl-2 | Anti-Apoptosis | Expression Decreased (Derivative) |

| Bax | Pro-Apoptosis | Expression Increased (Derivative) |

| mTOR | Cell Growth/Survival | Expression Decreased |

| SIRT1 / SIRT7 | Cell Survival/Metabolism | Expression Decreased |

| PD-1 / PD-L1 | Immune Checkpoint | Expression Decreased |

| Cyclin D1 | Cell Cycle Progression | Expression Decreased (Derivative) |

| p53 | Tumor Suppression | No Change (A375 cells) |

Gene Expression Analysis

To understand the transcriptional changes induced by this compound, researchers analyze gene expression using techniques like quantitative polymerase chain reaction (qPCR) or microarray analysis. These methods reveal which genes are up- or down-regulated following treatment, providing clues about the cellular pathways being activated or inhibited.

The cytotoxic action of this compound in cancer cells has been linked to the activation of the endoplasmic reticulum (ER) stress response. An analysis of gene expression in human colon cancer cells treated with this compound showed a significant increase in the expression of several genes that are key components of this pathway nih.gov. These include X-box binding protein 1 (XBP1), activating transcription factor 4 (ATF4), and DNA damage-inducible transcript 3 (DDIT3), also known as CHOP nih.gov. The upregulation of these genes indicates that this compound disrupts protein folding homeostasis within the ER, leading to a stress response that can ultimately trigger apoptosis nih.gov.

Additionally, the expression of the DNA damage-inducible transcript 4 (DDIT4) gene, also known as REDD1, was found to be up-regulated nih.gov. DDIT4 is a known inhibitor of the mTOR survival pathway, which aligns with the Western blot findings showing a decrease in mTOR protein levels researchgate.netnih.gov.

| Gene | Pathway/Function | Observed Change in Expression |

|---|---|---|

| XBP1 | ER Stress Response | Upregulated |

| ATF4 | ER Stress Response | Upregulated |

| DDIT3/CHOP | ER Stress-Induced Apoptosis | Upregulated |

| DDIT4/REDD1 | mTOR Pathway Inhibition | Upregulated |

In vitro Enzyme Activity Assays (e.g., COX, LOX)

In addition to its anticancer properties, this compound is recognized for its anti-inflammatory activities. In vitro enzyme activity assays are used to directly measure the effect of the compound on specific enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

The anti-inflammatory mechanism of this compound includes the inhibition of lipoxygenase (LOX) enzymes nih.gov. LOX enzymes are involved in the synthesis of leukotrienes, which are pro-inflammatory mediators. By inhibiting LOX activity, this compound can reduce the production of these inflammatory molecules.

Furthermore, studies using this compound-loaded liposomes have demonstrated a significant, concentration-dependent reduction in the activity of cyclooxygenase (COX) enzymes in lipopolysaccharide (LPS)-stimulated macrophages researchgate.netnih.gov. The activity of both COX-1 and COX-2 isoenzymes was assessed using a fluorometric COX activity assay kit, confirming that the anti-inflammatory potential of this compound is mediated, at least in part, through the cyclooxygenase pathway researchgate.netnih.gov.

| Enzyme | Function | Assay Type | Observed Effect of this compound |

|---|---|---|---|

| Cyclooxygenase (COX) | Prostaglandin Synthesis (Inflammation) | Fluorometric Activity Assay | Inhibition of activity |

| Lipoxygenase (LOX) | Leukotriene Synthesis (Inflammation) | Enzyme Inhibition Assay | Inhibition of activity |

Future Directions in Guttiferone E Research

Discovery and Characterization of Novel Molecular Targets

Future research on Guttiferone E is intensely focused on identifying and characterizing its full range of molecular targets to better understand its therapeutic effects. researchgate.netresearchgate.net The compound is known to interact with multiple signaling pathways crucial for cell survival and proliferation. researchgate.netnih.gov Key among its known targets are components of inflammatory and cancer-related pathways. This compound has been shown to target the Toll-like receptors/interleukin-1 receptor-associated kinase 1 (TLR/IRAK-1) pathway, leading to the inhibition of downstream signaling through nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) cascades. researchgate.netnih.govsemanticscholar.orgresearchgate.net

In the context of cancer, its cytotoxic mechanism involves the activation of the endoplasmic reticulum stress pathway, evidenced by an increase in the expression of genes like X-box binding protein 1 (XBP1), activating transcription factor 4 (ATF4), and DNA damage-induced transcript 3 (DDIT3/CHOP). nih.govsemanticscholar.org This activation subsequently triggers apoptosis through the engagement of caspases 3/7, 8, and 9. nih.govsemanticscholar.org Further studies have revealed that this compound treatment can reduce levels of key proteins such as sirtuin 1 (SIRT1), sirtuin 7 (SIRT7), and the DNA-repair enzyme poly-ADP ribose polymerase (PARP). nih.goviiarjournals.org It also appears to modulate the immune response by reducing levels of programmed cell death 1 (PD-1) and its ligand, PD-L1. nih.goviiarjournals.org Molecular docking studies have also suggested that this compound is stable within the active sites of tubulin, indicating a potential mechanism for its antineoplastic activity against melanoma. thieme-connect.com

Table 1: Identified Molecular Targets and Pathways of this compound

| Target/Pathway | Biological Effect | Reference |

|---|---|---|

| TLR/IRAK-1 Pathway | Inhibition of pro-inflammatory signaling | researchgate.netnih.govsemanticscholar.org |

| NF-κB | Inhibition of downstream inflammatory and survival signals | researchgate.netnih.gov |

| PI3K/AKT/mTOR | Inhibition of cell survival and proliferation pathway | researchgate.netnih.govrhhz.net |

| ER Stress Pathway (XBP1, ATF4, DDIT3/CHOP) | Induction of apoptosis | nih.govsemanticscholar.org |

| Caspases (3/7, 8, 9) | Execution of apoptosis | nih.govsemanticscholar.org |

| PARP | Inhibition of DNA repair, induction of apoptosis | nih.goviiarjournals.org |

| SIRT1 and SIRT7 | Reduction in levels, induction of apoptosis | nih.goviiarjournals.org |

| PD-1 and PD-L1 | Reduction in levels, potential immune checkpoint inhibition | nih.goviiarjournals.org |

| Tubulin | Inhibition of microtubule dynamics, antineoplastic effect | thieme-connect.comacs.org |

Design and Synthesis of Enhanced Bioactive Derivatives

A significant avenue of future research involves the chemical modification of the this compound structure to create derivatives with improved potency and selectivity. iiarjournals.org Natural products often serve as a starting point for developing new drugs through synthetic or semi-synthetic strategies. iiarjournals.org Research has demonstrated that the inseparable mixture of this compound and its isomer, xanthochymol (B1232506) (collectively termed GX), can be chemically transformed to yield novel polycyclic polyprenylated acylphloroglucinols (PPAPs). nih.govsoton.ac.uk In one such study, this transformation led to the creation of 40 new derivatives. nih.govsoton.ac.uk When screened against a panel of human cancer cell lines, including leukemia, cervical, breast, and lung cancer cells, many of these synthesized compounds exhibited superior cytotoxic activities compared to the original mixture. nih.gov

These studies highlight that targeted structural modifications can significantly enhance the pharmacological profile of guttiferones. nih.gov For instance, research on the related compound Guttiferone A has led to third-generation dioxolane derivatives that show markedly improved selectivity and bioactivity against parasitic targets. nih.gov This approach of creating new analogs through targeted synthesis serves as a promising blueprint for the future development of this compound-based therapeutics, aiming to optimize their anticancer effects while potentially reducing off-target toxicities. soton.ac.uknih.gov

Development of Advanced Preclinical Delivery Systems (e.g., liposomal encapsulation for solubility enhancement)

A major hurdle limiting the therapeutic application of this compound is its poor water solubility. researchgate.netnih.govkab.ac.ug To address this, research is focused on developing advanced preclinical delivery systems, with liposomal encapsulation emerging as a highly promising strategy. nih.govmdpi.com Liposomes are nanosized vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs, making them ideal carriers for poorly soluble compounds like this compound. nih.gov

Studies have successfully prepared this compound-loaded liposomes using the thin film hydration method. kab.ac.ugresearchgate.net These formulations have been characterized to have a mean particle size of approximately 183.33 nm with an entrapment efficiency of 63.86%. nih.govkab.ac.ugnih.gov The primary advantage of this approach is that it solubilizes the compound, which allows for potential intravenous administration without the need for organic solvents like DMSO. nih.gov While one study noted that the liposomal formulation was slightly less potent than free this compound dissolved in DMSO, the encapsulated form demonstrated significant cytotoxicity against various human cancer cell lines and effectively reduced inflammatory markers like nitric oxide. nih.gov The development of such nanoparticle-based delivery systems is a critical step in translating the pharmacological potential of this compound into a viable clinical agent. nih.govmdpi.com

Table 2: Physicochemical Properties of this compound-Loaded Liposomes

| Parameter | Value | Reference |

|---|---|---|

| Preparation Method | Thin Film Hydration | kab.ac.ugresearchgate.net |

| Mean Size (nm) | 183.33 ± 17.28 | nih.govkab.ac.ugnih.gov |

Table 3: In Vitro Cytotoxicity (IC₅₀) of this compound Formulations

| Cell Line | Formulation | IC₅₀ Value | Reference |

|---|---|---|---|

| H1975 (2D culture) | Free this compound | 2.56 ± 0.12 µM | nih.goviiarjournals.org |

| H1975 (3D culture) | Free this compound | 11.25 ± 0.78 µM | nih.goviiarjournals.org |

| A-375 (Melanoma) | Free this compound | 9.0 µM | thieme-connect.com |

| B16-F10 (Melanoma) | Free this compound | 6.6 µM | thieme-connect.com |

Comprehensive Comparative Mechanistic Studies with Other Guttiferone Analogs

To fully appreciate the unique therapeutic potential of this compound, it is crucial to conduct comprehensive studies comparing its mechanism of action with that of its structural analogs. This compound is part of a larger family of polyisoprenylated benzophenones, including Guttiferone K, Guttiferone A, and its own isomer, xanthochymol. smolecule.com

Often, this compound is isolated as an inseparable mixture with xanthochymol, and some of their biological activities, such as the inhibition of microtubule disassembly, have been studied together. acs.orgncats.io Comparative analyses with analogs like Guttiferone K and garcinol (B8244382) have indicated that differences in oxidation patterns and the length of side-chains can modulate biological potency. For instance, while this compound demonstrates antiproliferative effects, it has been reported to be less potent than other related compounds like Oblongifolin C and Guttiferone K. nih.gov However, a shared mechanistic feature among some of these compounds is the inhibition of the mTOR cell survival pathway, which has been observed for both this compound and Guttiferone H in colon cancer cells. rhhz.net Future comparative studies will be essential to delineate the specific structure-activity relationships that govern the potency and target selectivity of each analog, paving the way for the rational design of more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What analytical techniques are essential for characterizing Guttiferone E’s molecular structure, and how can reproducibility be ensured?